3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5) is a key aromatic intermediate featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring. This specific arrangement of functional groups dictates its chemical reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its primary utility lies in its role as a precisely substituted building block, where the ortho-nitro and meta-chloro substituents provide specific electronic and steric properties essential for directing subsequent chemical transformations.
Substituting 3-chloro-2-nitrobenzoic acid with its positional isomers, such as 4-chloro-2-nitrobenzoic or 5-chloro-2-nitrobenzoic acid, is not viable for most synthetic applications. The specific 1,2,3-substitution pattern is critical as it directly influences the regioselectivity of subsequent reactions, such as cyclization or amination. For instance, the synthesis of specific quinazolinone or benzisoxazole heterocyclic cores relies on the adjacency of the functional groups in the 3-chloro-2-nitro- configuration. Using a different isomer would either prevent the desired cyclization or lead to an entirely different, undesired isomeric product. This non-interchangeability makes the precise selection of this isomer a critical procurement decision to ensure the correct final product and avoid costly synthesis failures.
3-Chloro-2-nitrobenzoic acid is a widely documented and reliable precursor for the synthesis of 2-amino-3-chlorobenzoic acid, an important intermediate for pharmaceuticals and plant growth regulators. Reduction of the nitro group can be achieved using various established methods, including sodium dithionite in aqueous ammonia or catalytic hydrogenation over platinum. While an alternative route exists via the high-pressure ammonolysis of 2,3-dichlorobenzoic acid, which reports an 85% yield, it requires specialized autoclave equipment and harsh conditions (165-175 °C, 30 atm). The reduction of 3-chloro-2-nitrobenzoic acid provides a more accessible, lower-pressure alternative suitable for standard laboratory and industrial setups.
| Evidence Dimension | Synthesis Route to 2-Amino-3-chlorobenzoic Acid |
| Target Compound Data | Established precursor for reduction under standard conditions (e.g., sodium dithionite, catalytic hydrogenation). |
| Comparator Or Baseline | 2,3-Dichlorobenzoic Acid: Requires high-pressure ammonolysis (165-175°C, 30 atm) to achieve 85% yield. |
| Quantified Difference | Avoids need for high-pressure/high-temperature autoclave equipment. |
| Conditions | Synthesis of 2-amino-3-chlorobenzoic acid. |
For buyers without access to high-pressure reactors, this compound offers a more process-accessible and safer route to a critical downstream intermediate.
The specific ortho-positioning of the carboxylic acid and the leaving group (chlorine) is essential for synthesizing certain fused heterocyclic systems. In the copper-catalyzed Ullmann condensation with 2-aminothiazoles, 2-chlorobenzoic acids are used as precursors. The resulting intermediate, 2-(1,3-thiazol-2-yl amino)benzoic acid, readily cyclizes to form 5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, a scaffold with pharmaceutical relevance. Using an isomer like 3-chloro or 4-chlorobenzoic acid would not place the amino-thiazole moiety adjacent to the carboxylic acid, thus preventing the necessary intramolecular cyclization to form the quinazolinone ring system. This demonstrates that only the ortho-chloro isomer is a viable precursor for this specific heterocyclic scaffold.
| Evidence Dimension | Suitability for Thiazolo[2,3-b]quinazolinone Synthesis |
| Target Compound Data | Serves as a precursor (after reduction) to 2-amino-3-chlorobenzoic acid, which is analogous to the 2-chlorobenzoic acid required for the key cyclization step. |
| Comparator Or Baseline | Isomers (e.g., 4-chloro, 5-chloro-2-nitrobenzoic acid): Would not lead to the required ortho-amino benzoic acid structure, preventing intramolecular cyclization. |
| Quantified Difference | Qualitative (Enables vs. Prevents Target Synthesis) |
| Conditions | Copper-catalyzed Ullmann condensation followed by intramolecular cyclization. |
Procurement of this specific ortho-substituted isomer is mandatory for research and manufacturing programs targeting this class of pharmaceutically relevant heterocycles.
The physical properties of chloro-nitrobenzoic acid isomers, which directly impact processability factors like solubility and purification, are distinct. 3-Chloro-2-nitrobenzoic acid has a reported melting point of 237-239 °C. In contrast, the closely related isomer 5-Chloro-2-nitrobenzoic acid has a significantly lower melting point of 137-139 °C. This substantial difference in melting point affects parameters such as solvent selection for recrystallization, thermal stability limits, and energy costs in processing, making the choice of isomer a practical consideration for process development and scale-up.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 237-239 °C |
| Comparator Or Baseline | 5-Chloro-2-nitrobenzoic acid: 137-139 °C |
| Quantified Difference | ~100 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
This significant difference in a key physical property allows for process differentiation (e.g., purification by fractional crystallization) and impacts handling and thermal processing decisions.
This compound is the designated starting material for synthesizing 2-amino-3-chlorobenzoic acid, a building block for certain antiallergic quinazoline derivatives and plant growth regulators. Its use is indicated when a reliable, non-high-pressure route to the corresponding amino acid is required for further functionalization.
Due to its specific 1,2,3-substitution pattern, this acid is a critical precursor for multi-ring heterocyclic systems where an ortho-amino-carboxyl functionality is needed for a key cyclization step. It is the correct choice for synthetic campaigns targeting scaffolds like thiazolo[2,3-b]quinazolinones and related structures.
With a melting point significantly higher than other common isomers like 5-chloro-2-nitrobenzoic acid, this compound is suitable for processes that require higher temperatures or where thermal differentiation from other isomeric impurities is a key part of the purification strategy.
Irritant